molecular formula C17H11Cl2F2N3O2 B4377822 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377822
M. Wt: 398.2 g/mol
InChI Key: GGTVATAEOLBMDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of dichlorophenoxy and difluorophenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the dichlorophenoxy group: The dichlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorophenol and an appropriate leaving group.

    Attachment of the difluorophenyl group: The difluorophenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a suitable palladium catalyst.

    Formation of the carboxamide group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy or difluorophenyl groups can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its efficacy and safety are evaluated through preclinical and clinical studies.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and pathways.

    Disrupting cellular functions: The compound may interfere with essential cellular functions, such as DNA replication, protein synthesis, or cell division, leading to cell death or growth inhibition.

    Inducing oxidative stress: The compound can generate reactive oxygen species (ROS), causing oxidative damage to cellular components and triggering cell death pathways.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2,6-difluorophenoxy)methyl]-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with the positions of the dichloro and difluoro groups reversed. It may exhibit different biological activities and chemical properties.

    1-[(2,6-dichlorophenoxy)methyl]-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: This compound has both phenyl groups substituted with chlorine atoms. It may have different reactivity and biological effects compared to the original compound.

    1-[(2,6-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide: This compound has both phenyl groups substituted with fluorine atoms. It may exhibit unique properties and applications due to the presence of multiple fluorine atoms.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(3,4-difluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F2N3O2/c18-11-2-1-3-12(19)16(11)26-9-24-7-6-15(23-24)17(25)22-10-4-5-13(20)14(21)8-10/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTVATAEOLBMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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